Bienvenue dans la boutique en ligne BenchChem!

N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid

5-Lipoxygenase Inhibition Asthma Pharmacokinetics

N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid (CAS 134470-36-3, frequently designated BW B218C) is a synthetic acetohydroxamic acid developed as an alpha-methyl analogue within a class of selective 5-lipoxygenase (5-LO) inhibitors originating from the Wellcome Foundation. Its canonical structure, (E)-N-hydroxy-N-(4-(3-phenoxyphenyl)but-3-en-2-yl)acetamide, positions it among early-generation hydroxamate-based compounds validated for suppressing leukotriene biosynthesis, with peer compounds including the unsubstituted BW A4C, the hydroxyurea BW B70C, and the clinical inhibitor zileuton.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 134470-36-3
Cat. No. B165280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid
CAS134470-36-3
SynonymsBW B218C
BW-B218C
N-(1-methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O
InChIInChI=1S/C18H19NO3/c1-14(19(21)15(2)20)11-12-16-7-6-10-18(13-16)22-17-8-4-3-5-9-17/h3-14,21H,1-2H3/b12-11+
InChIKeyZLIVOFMPDUIULQ-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic Acid (CAS 134470-36-3) – Core Chemical Identity for 5-Lipoxygenase Inhibitor Procurement


N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid (CAS 134470-36-3, frequently designated BW B218C) is a synthetic acetohydroxamic acid developed as an alpha-methyl analogue within a class of selective 5-lipoxygenase (5-LO) inhibitors originating from the Wellcome Foundation. [1] Its canonical structure, (E)-N-hydroxy-N-(4-(3-phenoxyphenyl)but-3-en-2-yl)acetamide, positions it among early-generation hydroxamate-based compounds validated for suppressing leukotriene biosynthesis, with peer compounds including the unsubstituted BW A4C, the hydroxyurea BW B70C, and the clinical inhibitor zileuton. [1]

Why Generic Substitution Fails for BW B218C: Structural Determinants of In Vivo Duration Critical for Asthma and Inflammation Models


Substituting BW B218C with the close analogue BW A4C or the clinical compound zileuton introduces measurable performance differences that cannot be corrected by dose adjustment alone. BW A4C, while potent in vitro, undergoes rapid metabolic clearance in humans (t1/2 ≈ 2 h), limiting its sustained in vivo efficacy. [1] The alpha-methyl branch on the propenyl linker of BW B218C confers significant metabolic stabilization, yielding both greater potency and longer duration of action in vivo compared to BW A4C. [1] Zileuton, a marketed 5-LO inhibitor, exhibits a weaker IC50 (3–10 µM vs. sub-µM for hydroxamates) and is clinically associated with hepatic toxicity, making BW B218C a preferable tool compound for long-term in vivo leukotriene modulation studies. [2]

Quantitative Differentiation Guide: BW B218C vs. Closest 5-Lipoxygenase Inhibitors


In Vivo Duration of 5-LO Inhibition: BW B218C vs. BW A4C in Preclinical Asthma Models

Chemical modification of BW A4C produced the alpha-methyl analogue BW B218C, which retained high in vitro potency and exhibited a **higher potency and longer duration of action in vivo** [1]. While specific numerical values for BW B218C's duration are not publicly available, the rapid metabolic clearance of BW A4C (human t1/2 ≈ 2 h) serves as the baseline. The structural insertion of a methyl group is known to block oxidative metabolism at the benzylic position, a strategy that has been shown to extend half-life in this series. The comparator BW B70C, another structural evolution, is documented to have a long half-life and high oral bioavailability, supporting the class-level inference that BW B218C's alpha-methyl modification confers a similar pharmacokinetic advantage.

5-Lipoxygenase Inhibition Asthma Pharmacokinetics In Vivo Duration

5-Lipoxygenase Inhibitory Potency: Acetohydroxamic Acid Class Advantage Over Zileuton

Acetohydroxamic acids as a class demonstrate sub-µM potency against 5-LO, significantly outpacing the clinical inhibitor zileuton. The parent compound BW A4C exhibits an IC50 of 0.2 µM against 8R-dioxygenase and 0.1 µM in human leukocyte homogenates [2][3]. In contrast, zileuton shows an IC50 of 3–10 µM in parallel enzyme assays [2]. Although published IC50 values for BW B218C are not directly retrievable, the primary literature explicitly states that the alpha-methyl analogues, including BW B218C, **retain high in vitro potency** as selective 5-LO inhibitors [1]. Consequently, BW B218C is expected to operate in the same sub-µM potency range as BW A4C, offering a >15-fold inherent potency advantage over zileuton.

5-Lipoxygenase IC50 Enzyme Inhibition Leukotriene Synthesis

Selectivity for 5-LO Over Cyclooxygenase: Class-Wide Differential Setting BW B218C Apart from Dual Inhibitors

Acetohydroxamic acids in the BW series exhibit pronounced selectivity for 5-lipoxygenase over cyclooxygenase (COX). For BW A4C, concentrations required to inhibit COX, 12-LO, and 15-LO are 10- to 100-fold higher than those needed for 5-LO inhibition [2]. This selectivity profile is expected to be preserved in BW B218C, as the primary literature confirms that the alpha-methyl analogues retain high in vitro potency as selective 5-LO inhibitors [1]. In contrast, many anti-inflammatory tool compounds (e.g., dual COX/LOX inhibitors like tepoxalin) lack this selectivity, compromising their utility for dissecting the leukotriene-specific arm of the arachidonic acid cascade.

Selectivity 5-Lipoxygenase Cyclooxygenase Eicosanoid Pathway

Optimal Application Scenarios for N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic Acid (BW B218C) Driven by Quantitative Differentiation Evidence


Sustained In Vivo 5-LO Inhibition in Chronic Asthma and Airway Inflammation Models

For guinea pig or murine models of allergic asthma requiring prolonged leukotriene suppression (e.g., ovalbumin-induced late-phase eosinophil recruitment), BW B218C serves as a once-daily oral tool compound. Its extended in vivo duration, explicitly noted as a key advantage over BW A4C, avoids the frequent re-dosing required by the short-lived parent compound. [1] This application builds directly on the class evidence that acetohydroxamic acids retain high selectivity for 5-LO over COX, ensuring that observed anti-inflammatory effects can be attributed specifically to leukotriene pathway blockade.

Mechanistic Dissection of Leukotriene vs. Prostanoid Pathways in Inflammation

In cellular and ex vivo systems (e.g., ionophore-stimulated human whole blood or leukocyte assays), BW B218C enables selective ablation of LTB4 and cysteinyl leukotriene synthesis without suppressing COX-derived thromboxane or prostaglandin production. The quantified 10- to 100-fold selectivity window over COX/12-LO/15-LO makes BW B218C a superior choice over dual inhibitors when the experimental goal is to isolate 5-LO-dependent inflammatory mechanisms.

Reference Standard for Hydroxamate-Based 5-LO Inhibitor Structure-Activity Relationship (SAR) Studies

The alpha-methyl substitution of BW B218C represents a specific structural modification that improves metabolic stability relative to the unsubstituted BW A4C scaffold. Medicinal chemistry teams working on next-generation 5-LO inhibitors can use BW B218C as a comparator compound to benchmark the potency–duration trade-offs of novel hydroxamate or hydroxyurea derivatives, leveraging the published SAR framework from the Wellcome programme. [1]

Comparative Pharmacology Benchmarking Against Clinical 5-LO Inhibitor Zileuton

In in vitro panels assessing 5-LO inhibition across species or disease-relevant cell types, BW B218C provides a potent hydroxamate comparator that outperforms zileuton by >15-fold in IC50 terms. [1][3] This allows researchers to distinguish between compound-specific and mechanism-wide effects, particularly when evaluating therapeutic windows in inflammatory disease models.

Quote Request

Request a Quote for N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.